4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole

Descripción general

Descripción

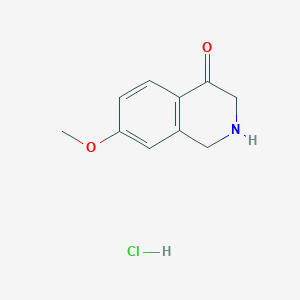

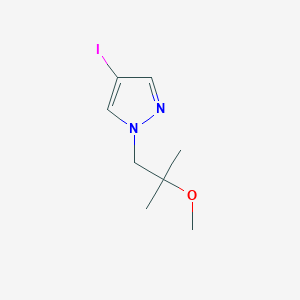

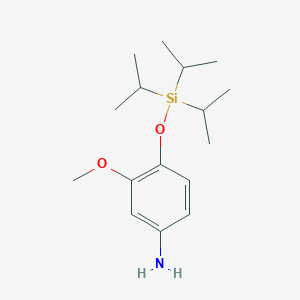

“4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole” is a chemical compound with the molecular formula C8H13IN2O and a molecular weight of 280.11 g/mol . It is intended for research use only and not for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole” is represented by the formula C8H13IN2O . The InChI code for this compound is 1S/C8H13IN2O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 .Physical And Chemical Properties Analysis

The compound “4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole” has a molecular weight of 280.11 g/mol . It should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Facile Synthesis and Biological Imaging Applications

A facile one-pot synthesis method has been developed for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are derived from compounds including pyrazole aldehydes. This method, characterized by its use of common organocatalysts, inexpensive materials, and short reaction times, produces high yields ranging from 85–95%. Notably, certain pyrazolyl-based anilines with electron-donating methoxy groups exhibit emissions in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).

Antimicrobial Activity

The same study by Banoji et al. also reports that pyrazolyl-based anilines with methoxy and methyl groups demonstrated significant antibacterial and antifungal activities against various microbial strains and dermatophyte fungi, respectively. This suggests potential for these compounds in antimicrobial applications (Banoji et al., 2022).

Iodine-mediated Synthesis and Applications

A study by Parshad et al. describes the iodine-mediated synthesis of pyrano[2,3-c]pyrazoles from pyrazolyl chalcones, yielding high product efficiency (90–98%). Certain synthesized pyrano[2,3-c]pyrazoles exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, highlighting their potential in antimicrobial treatments (Parshad, Verma & Kumar, 2014).

Building Block for Chemical Entities

Research by Guillou et al. has emphasized the importance of the pyrazole nucleus in CropScience and oncology fields. Their work facilitates the preparation of a variety of 4- and 5-iodinated pyrazole derivatives, providing access to new chemical entities featuring a pyrazole nucleus. This underlines the significance of these compounds as foundational building blocks for further chemical synthesis (Guillou, Bonhomme, Ermolenko & Janin, 2011).

Electrosynthesis in Derivative Production

The work by Lyalin, Petrosyan & Ugrak (2010) highlights the electrosynthesis of 4-iodo-substituted pyrazoles, demonstrating the process's efficiency which varies based on the substituents' donor-acceptor properties and their position in the pyrazole ring. This method presents a versatile approach for producing 4-iodo derivatives, further expanding the utility of these compounds in various research and development sectors (Lyalin, Petrosyan & Ugrak, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4-iodo-1-(2-methoxy-2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYUCSWCEYLGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)